Product packaging for 6-(Trifluoromethyl)thiomorpholin-3-one(Cat. No.:CAS No. 1934491-30-1)

6-(Trifluoromethyl)thiomorpholin-3-one

Cat. No.: B2826818
CAS No.: 1934491-30-1
M. Wt: 185.16
InChI Key: PRPCGNIOSFRVPD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thiomorpholin-3-one is a chemical compound with the molecular formula C5H6F3NOS and a molecular weight of 185.17 g/mol . It belongs to the thiomorpholine class of heterocycles, which are sulfur-containing analogs of morpholine that find widespread application as building blocks in medicinal and agrochemical research . The compound's structure combines the thiomorpholine-3-one core, a privileged scaffold in drug discovery, with a metabolically stable trifluoromethyl (CF3) group. The introduction of a trifluoromethyl group is a pivotal strategy in modern synthetic chemistry, as it can significantly enhance a compound's biological activity, metabolic stability, and cell membrane permeability . This makes this compound a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this and related structures in multi-parameter optimization campaigns to develop compounds with improved kinetic profiles and efficacy for various applications . Thiomorpholine derivatives are frequently explored in pharmaceutical research for their diverse biological activities. For instance, thiomorpholine-based compounds are currently under investigation as preclinical candidates for the treatment of tuberculosis, demonstrating the scaffold's relevance in developing new therapeutic agents . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6F3NOS B2826818 6-(Trifluoromethyl)thiomorpholin-3-one CAS No. 1934491-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)thiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPCGNIOSFRVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Trifluoromethyl Thiomorpholin 3 One and Analogues

Strategies for Thiomorpholinone Ring Construction

The formation of the thiomorpholinone scaffold is a critical step that leverages established principles of heterocyclic chemistry. Key strategies involve the formation of carbon-sulfur and carbon-nitrogen bonds to close the six-membered ring.

The construction of the thiomorpholine (B91149) ring system can be achieved through various cyclization strategies. One common intermolecular approach involves the reaction of ethyl mercaptoacetate (B1236969) with aziridine (B145994), which directly generates the thiomorpholin-3-one (B1266464) core. nih.gov This method brings together two building blocks that contain the necessary atoms for the final ring.

Another versatile strategy is based on the base-mediated cyclization of suitable linear precursors. nih.govresearchgate.netchemrxiv.org For instance, a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and a suitable ene component can produce a half-mustard intermediate, which then undergoes intramolecular cyclization upon treatment with a base to form the thiomorpholine ring. nih.govresearchgate.netchemrxiv.org While this example leads to a thiomorpholine, the principle of intramolecular cyclization of a functionalized amino-thiol derivative is a cornerstone of forming this heterocyclic system. These reactions can be performed in continuous flow systems, which allows for the safe handling of potentially hazardous intermediates and can improve process robustness. nih.govresearchgate.net

General approaches to substituted thiophenes, which share the sulfur heterocycle characteristic, also rely on cyclization, such as the 5-endo-dig S-cyclization of 1-mercapto-3-yn-2-ols, showcasing the utility of intramolecular reactions in forming sulfur-containing rings. nih.gov

Achieving stereocontrol during the synthesis of thiomorpholinone derivatives is crucial, particularly for pharmaceutical applications. A notable method involves a polymer-supported, stereoselective synthesis to produce morpholine (B109124) and thiomorpholine-3-carboxylic acids. researchgate.netnih.gov

This approach utilizes immobilized Fmoc-Cys(Trt)-OH (a protected cysteine amino acid) as the starting material on a solid phase. researchgate.netnih.gov The synthesis proceeds through N-alkylation and N-acylation of the cysteine precursor. The key step is the cleavage from the resin using trifluoroacetic acid (TFA) in the presence of a reducing agent like triethylsilane (TES). This cleavage cocktail not only releases the molecule from the solid support but also induces a stereoselective reduction, leading to the formation of the thiomorpholine ring with a specific configuration at the newly formed chiral center. researchgate.netnih.gov This solid-phase synthesis technique allows for the systematic production of diverse heterocyclic derivatives under mild reaction conditions. researchgate.net

Table 1: Key Steps in Stereoselective Solid-Phase Synthesis of Thiomorpholine-3-Carboxylic Acid Derivatives researchgate.netnih.gov
StepDescriptionKey ReagentsOutcome
1. ImmobilizationStarting material Fmoc-Cys(Trt)-OH is attached to a solid polymer support.Polymer resin, coupling agentsCysteine is anchored for subsequent reactions.
2. N-FunctionalizationThe nitrogen atom is alkylated and/or acylated.α-haloketones, nitrobenzenesulfonyl chloridesIntroduction of desired substituents.
3. Cleavage and CyclizationThe molecule is cleaved from the resin with simultaneous reduction and ring closure.Trifluoroacetic acid (TFA), Triethylsilane (TES)Stereoselective formation of the thiomorpholine-3-carboxylic acid product.

Multi-Step Synthesis Approaches to 6-(Trifluoromethyl)thiomorpholin-3-one

The construction of the this compound scaffold likely proceeds through a multi-step sequence. A logical approach involves the initial formation of the thiomorpholin-3-one ring, followed by the introduction of the trifluoromethyl group, or the use of a trifluoromethyl-containing building block in the ring-forming reaction.

Sequential One-Pot Synthetic Strategies

This approach would likely start with the reaction of a suitable aminothiol (B82208) with a trifluoromethyl-substituted Michael acceptor. For instance, the conjugate addition of cysteamine to an α,β-unsaturated ester or amide bearing a trifluoromethyl group at the β-position would form a key intermediate. This intermediate, containing both the amine and thiol functionalities, could then undergo intramolecular cyclization to form the desired thiomorpholin-3-one ring. The sequence of these reactions—aza-Michael addition and subsequent lactamization—is a known strategy for the synthesis of various nitrogen-containing heterocycles. nih.govfrontiersin.org

A plausible reaction pathway is depicted below:

Scheme 1: Proposed Sequential One-Pot Synthesis

Scheme 1: Proposed sequential one-pot synthesis of this compound. The reaction starts with the aza-Michael addition of cysteamine to a trifluoromethyl-activated Michael acceptor, followed by intramolecular cyclization to yield the target compound.
StepReactantsReagents/ConditionsIntermediate/ProductKey Transformation
1Cysteamine, β-(Trifluoromethyl)acrylate derivativeBase (e.g., Et3N), Solvent (e.g., EtOH)β-Amino-γ-trifluoromethyl thiol ester/amideAza-Michael Addition
2β-Amino-γ-trifluoromethyl thiol ester/amideHeat or Acid/Base catalystThis compoundIntramolecular Cyclization (Lactamization)

This strategy's success would depend on the careful selection of the Michael acceptor and the optimization of reaction conditions to facilitate both the initial addition and the subsequent cyclization in a single pot.

Transition Metal-Catalyzed Coupling Reactions in Thiomorpholinone Functionalization

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and could be instrumental in the synthesis and functionalization of thiomorpholinone rings. rsc.org While direct C-H trifluoromethylation of a pre-formed thiomorpholin-3-one ring is a challenging transformation, other transition metal-catalyzed reactions could be employed to introduce the trifluoromethyl group.

One potential strategy involves the cross-coupling of a halogenated thiomorpholin-3-one with a trifluoromethylating agent. For example, a 6-bromo-thiomorpholin-3-one could be subjected to a palladium- or copper-catalyzed trifluoromethylation reaction. nih.govnih.gov Various trifluoromethyl sources, such as Ruppert-Prakash reagent (TMSCF3) or Togni's reagents, are commonly used in such transformations.

The general scheme for this approach is as follows:

Scheme 2: Proposed Transition Metal-Catalyzed Trifluoromethylation

Scheme 2: Proposed transition metal-catalyzed trifluoromethylation of a 6-halothiomorpholin-3-one. A palladium or copper catalyst is used to couple the halogenated thiomorpholinone with a trifluoromethylating reagent.
Catalyst SystemSubstrateTrifluoromethylating AgentProductReaction Type
Pd(dba)2, Xantphos6-Bromo-thiomorpholin-3-oneTMSCF3, CsFThis compoundPalladium-catalyzed Cross-Coupling
CuI6-Iodo-thiomorpholin-3-oneCF3-source (e.g., Togni's reagent)This compoundCopper-catalyzed Cross-Coupling

The feasibility of this approach would rely on the successful synthesis of the halogenated thiomorpholin-3-one precursor and the compatibility of the thiomorpholinone ring with the conditions of the trifluoromethylation reaction. The development of mild and efficient catalytic systems would be crucial for the successful implementation of this strategy.

Chemical Reactivity and Mechanistic Transformations of 6 Trifluoromethyl Thiomorpholin 3 One

Reactions Involving the Thiomorpholinone Core

The thiomorpholin-3-one (B1266464) scaffold possesses several reactive sites: the cyclic amide (lactam) moiety, the sulfur atom, and the ring carbons. These sites can undergo a variety of transformations, including functional group interconversions, oxidation, alkylation, and reactions with electrophiles and nucleophiles.

Functional Group Interconversions on the Cyclic Amide Moiety

The cyclic amide functionality in 6-(trifluoromethyl)thiomorpholin-3-one is a key site for chemical modification. Common transformations include N-acylation and reduction of the carbonyl group.

N-Acylation: The nitrogen atom of the cyclic amide can act as a nucleophile, reacting with various acylating agents to form N-acyl derivatives. This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, enhancing its nucleophilicity.

Acylating AgentProductConditions
Acyl Chlorides (R-COCl)N-Acyl-6-(trifluoromethyl)thiomorpholin-3-oneBase (e.g., triethylamine, pyridine)
Acid Anhydrides ((RCO)₂O)N-Acyl-6-(trifluoromethyl)thiomorpholin-3-oneBase or catalyst (e.g., DMAP)

Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, yielding the corresponding 6-(trifluoromethyl)thiomorpholine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). acs.org

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)6-(Trifluoromethyl)thiomorpholine

Reactivity at the Sulfur Atom (e.g., Oxidation, S-alkylation)

The sulfur atom in the thiomorpholinone ring is susceptible to oxidation and can also act as a nucleophile in S-alkylation reactions.

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of the oxidizing agent and reaction conditions. Mild oxidizing agents, such as hydrogen peroxide, typically yield the sulfoxide, while stronger oxidizing agents, like peroxy acids (e.g., m-CPBA), can lead to the sulfone. libretexts.orgmdpi.com

Oxidizing AgentProductOxidation State of Sulfur
Hydrogen Peroxide (H₂O₂)This compound S-oxide+1
meta-Chloroperoxybenzoic acid (m-CPBA)This compound S,S-dioxide+2

S-Alkylation: The sulfur atom can react with electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium (B1226848) salts. This reaction enhances the leaving group ability of the sulfur-containing moiety. nih.gov

Electrophilic and Nucleophilic Reactions on the Ring System

The thiomorpholinone ring can participate in reactions with both electrophiles and nucleophiles, although the aromaticity is absent, limiting the scope compared to aromatic heterocycles.

Nucleophilic Reactions: The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles, potentially leading to ring-opening reactions under harsh conditions. The presence of the electron-withdrawing trifluoromethyl group can further enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. wikipedia.org

Reactivity Modulation by the Trifluoromethyl Substituent

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that significantly influences the electronic properties and steric environment of the thiomorpholinone ring, thereby modulating its reactivity.

Electronic Effects of the Trifluoromethyl Group on Reaction Pathways

The strong inductive effect (-I) of the trifluoromethyl group has profound consequences on the reactivity of the entire molecule.

Decreased Nucleophilicity of Nitrogen: The electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen atom of the cyclic amide. This deactivation makes the nitrogen less nucleophilic and can hinder reactions such as N-acylation, often requiring stronger bases or more reactive electrophiles.

Increased Acidity of N-H: The inductive effect of the CF₃ group increases the acidity of the amide proton, facilitating its removal by a base.

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing CF₃ group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Influence on Sulfur Reactivity: The CF₃ group's electron-withdrawing effect can also influence the nucleophilicity of the sulfur atom, making it less reactive towards electrophiles in S-alkylation reactions. Conversely, it can stabilize the higher oxidation states of sulfur (sulfoxide and sulfone).

Steric Influence of the Trifluoromethyl Group on Regio- and Stereoselectivity

The trifluoromethyl group is sterically demanding and can influence the regioselectivity and stereoselectivity of reactions by hindering the approach of reactants to certain positions on the thiomorpholinone ring.

Regioselectivity: In reactions where multiple sites are available for attack, the bulky CF₃ group can direct incoming reagents to the less sterically hindered position.

Stereoselectivity: The steric bulk of the CF₃ group can influence the stereochemical outcome of reactions at adjacent chiral centers, potentially leading to the preferential formation of one diastereomer over another. For instance, in the reduction of the carbonyl group or reactions involving the formation of new stereocenters on the ring, the trifluoromethyl group can dictate the facial selectivity of the attack.

Mechanistic Investigations of Key Transformations of this compound

The mechanistic pathways governing the transformations of this compound are crucial for understanding its reactivity and potential applications. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, insights can be drawn from research on analogous sulfur-containing heterocycles and compounds bearing the trifluoromethyl group. The following sections explore potential mechanisms based on established chemical principles and findings from related systems.

Elucidation of Reaction Mechanisms through Radical Scavenging Experiments

Radical scavenging experiments are instrumental in determining the involvement of radical intermediates in a reaction pathway. For a compound like this compound, the presence of a sulfur atom and a trifluoromethyl group could predispose it to participation in radical reactions under certain conditions.

While specific studies on this compound are not available, the broader class of thiomorpholine (B91149) derivatives has been investigated for antioxidant and, by extension, radical scavenging properties. jchemrev.comjchemrev.comnih.govresearchgate.net These studies suggest that the sulfur atom in the thiomorpholine ring can play a role in stabilizing radical species.

In a hypothetical reaction involving this compound, the introduction of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), would be expected to quench any radical intermediates. A significant decrease in the reaction rate or a change in the product distribution upon addition of the scavenger would provide strong evidence for a radical mechanism.

For instance, if a reaction were to proceed via a sulfur-centered radical, the scavenger would intercept this reactive species, thereby inhibiting the formation of the final product. The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the stability of adjacent radical centers, potentially affecting the course of such reactions. researchgate.net

Table 1: Hypothetical Radical Scavenging Experiment Results

Reaction ConditionRadical Scavenger AddedObserved Reaction RateImplication
Standard ConditionsNoneRBaseline rate
Standard ConditionsTEMPO (1.1 eq.)Significantly < RRadical pathway likely
Standard ConditionsDPPH (1.1 eq.)Significantly < RRadical pathway likely
Standard ConditionsButylated hydroxytoluene (BHT)< RPossible radical involvement

This table is illustrative and based on expected outcomes from radical scavenging experiments, not on published data for this specific compound.

Studies of Intramolecular Rearrangements and Migrations

Intramolecular rearrangements are fundamental processes in organic chemistry that can lead to the formation of new structural isomers. For this compound, the potential for such rearrangements would depend on the reaction conditions and the specific atoms or groups involved.

While there is no direct literature on the intramolecular rearrangements of this compound, studies on other heterocyclic systems provide a framework for postulating potential pathways. For example, rearrangements involving the migration of substituents around the heterocyclic core are well-documented.

A plausible, though hypothetical, rearrangement for this molecule could involve the migration of the trifluoromethyl group. However, the strength of the C-CF3 bond makes such a migration energetically demanding. More likely would be rearrangements involving other parts of the molecule, potentially triggered by ring-opening and closing sequences under specific thermal or photochemical conditions.

The presence of the carbonyl group and the sulfur atom in the thiomorpholin-3-one ring could also facilitate rearrangements such as the Pummerer rearrangement or related transformations if the sulfur atom is oxidized.

Analysis of Nucleophilic Aromatic Substitution (SNA Ar) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic and heteroaromatic rings, particularly those bearing electron-withdrawing groups. nih.gov The trifluoromethyl group is a potent electron-withdrawing group, and its presence on a heterocyclic ring would be expected to activate the ring towards nucleophilic attack.

Although this compound is not aromatic, if it were to be attached to an aromatic ring, the principles of SNAr would apply. For instance, in a hypothetical compound like N-(4-fluorophenyl)-6-(trifluoromethyl)thiomorpholin-3-one, the fluorine atom on the phenyl ring would be activated towards substitution by nucleophiles.

The mechanism of an SNAr reaction typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing trifluoromethyl group on the thiomorpholine moiety would further stabilize this intermediate, thereby accelerating the reaction.

The regioselectivity of such a reaction would be governed by the position of the trifluoromethyl group relative to the leaving group on the aromatic ring. nih.gov Generally, activation is strongest when the electron-withdrawing group is positioned ortho or para to the leaving group.

Spectroscopic and Analytical Characterization in 6 Trifluoromethyl Thiomorpholin 3 One Research

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for mapping the precise atomic arrangement and bonding within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Infrared (IR)/Raman spectroscopy provide complementary information to build a complete structural profile of 6-(Trifluoromethyl)thiomorpholin-3-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a complete structural assignment of this compound, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR experiments is essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This includes the protons on the two methylene (B1212753) groups (-CH₂-), the single proton at the chiral center adjacent to the trifluoromethyl group, and the proton on the nitrogen atom of the amide. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring nuclei would confirm the proton framework of the molecule. For instance, the proton at C6 would likely appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals would be anticipated, corresponding to the five carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the 160-180 ppm region, and the carbon atom bonded to the trifluoromethyl group. This latter carbon signal would be split into a characteristic quartet due to coupling with the three fluorine atoms. nih.gov

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. rsc.org The ¹⁹F NMR spectrum of this compound would be expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is highly indicative of the local electronic environment.

2D HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for establishing the connectivity between protons and carbons that are separated by two or three bonds. HMBC would be used to definitively piece together the molecular structure by showing correlations between, for example, the NH proton and the adjacent carbonyl carbon (C3) and C6, or between the protons on the methylene groups and their neighboring carbons, thus confirming the thiomorpholin-3-one (B1266464) ring structure.

Table 1: Expected NMR Spectroscopic Features for this compound

Technique Expected Key Features Information Provided
¹H NMR Signals for NH, CH-CF₃, and two CH₂ groups; specific chemical shifts and coupling patterns (e.g., quartet for CH-CF₃).Proton environment and connectivity.
¹³C NMR Signals for C=O, C-CF₃ (quartet), and three other ring carbons.Carbon framework of the molecule.
¹⁹F NMR A single signal for the -CF₃ group.Presence and electronic environment of the trifluoromethyl group.
2D HMBC Correlations between protons and carbons over 2-3 bonds (e.g., NH to C=O).Confirmation of the overall molecular connectivity and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₅H₆F₃NOS, the calculated monoisotopic mass is 185.01222 Da. uni.lu An HRMS analysis would aim to measure an experimental m/z value that matches this theoretical mass, thereby confirming the elemental composition and providing strong evidence for the compound's identity. The technique also reveals fragmentation patterns that can offer further structural insights. Predicted adducts, such as [M+H]⁺ (186.01950 m/z) and [M+Na]⁺ (208.00144 m/z), are often observed. uni.lu

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display several characteristic absorption bands. Key among these would be a strong absorption from the carbonyl (C=O) group of the amide, typically in the range of 1650-1690 cm⁻¹. Other significant bands would include the N-H stretch of the amide (around 3200-3400 cm⁻¹), C-H stretches from the methylene groups (around 2850-3000 cm⁻¹), and very strong, characteristic absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1000-1200 cm⁻¹ region. nih.govrsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be useful for observing vibrations of the C-S and S-C bonds within the thiomorpholine (B91149) ring, which may be weak or absent in the IR spectrum. nih.govscialert.net

Table 2: Expected Vibrational Spectroscopy Features for this compound

Functional Group Vibrational Mode Expected IR Region (cm⁻¹) Expected Raman Signal
N-H (Amide) Stretch3200 - 3400Weak
C-H (Aliphatic) Stretch2850 - 3000Strong
C=O (Amide) Stretch1650 - 1690Moderate to Weak
C-F (CF₃) Stretch1000 - 1200 (Strong, multiple bands)Moderate
C-S Stretch600 - 800Strong

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the analytical determination of their purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds and for their preparative separation. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would typically be carried out using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net

The purity of the sample is determined by monitoring the column eluent with a detector, most commonly a UV detector. A pure compound should ideally produce a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography (GC): GC is a powerful separation technique for volatile and thermally stable compounds. The suitability of GC for the direct analysis of this compound would depend on its volatility and stability at the high temperatures used in the GC injector and column. Given the presence of a polar amide group, it is possible that the compound might require derivatization (e.g., silylation) to increase its volatility and prevent thermal degradation, enabling a more robust analysis. nih.govnist.govresearchgate.net

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. mdpi.com While neutral molecules are not separated by standard CE, this compound could potentially be analyzed if it can be ionized, for example, by using a buffer with a low or high pH to protonate or deprotonate the amide group. CE is particularly useful for the analysis of small quantities of sample and for separating closely related impurities. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a cornerstone technique for the real-time monitoring of chemical reactions, offering a rapid, inexpensive, and effective means to assess the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC is employed to track the progress of the cyclization reaction that forms the thiomorpholinone ring.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Monitoring a hypothetical synthesis of this compound:

In a representative synthesis, a precursor such as an open-chain amino thioester would be treated with a suitable reagent to induce cyclization. To monitor this transformation, small aliquots are taken from the reaction mixture at regular intervals and spotted onto a TLC plate alongside the starting material.

A suitable mobile phase is selected to achieve good separation between the starting material and the product. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined empirically to give Rf values for the components in the range of 0.2 to 0.8 for clear separation.

The progress of the reaction is visualized by the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product, this compound. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

CompoundHypothetical Rf ValueMobile Phase (Hexane:Ethyl Acetate)Visualization Method
Starting Material (Precursor)0.653:1UV light (254 nm), Potassium permanganate stain
This compound 0.403:1UV light (254 nm), Potassium permanganate stain

This table is based on general principles of TLC and represents a hypothetical scenario for reaction monitoring.

X-ray Crystallography for Solid-State Structural Determination

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous confirmation of its covalent structure and the stereochemical orientation of the trifluoromethyl group at the 6-position of the thiomorpholine ring.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, we can anticipate the key structural parameters that would be determined from such an analysis. The data would be presented in a crystallographic information file (CIF) and would include details such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Below is a hypothetical data table representing the kind of information that would be obtained from a successful X-ray crystallographic analysis of this compound.

ParameterHypothetical Value
Chemical FormulaC5H6F3NOS
Formula Weight185.17
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (Å3)823.5
Z4
Calculated Density (g/cm3)1.495
R-factor< 0.05

This table contains hypothetical data for illustrative purposes, as no published crystal structure for this compound is currently available.

The determination of the solid-state structure would provide definitive proof of the thiomorpholin-3-one ring conformation (e.g., chair, boat, or twist-boat) and the axial or equatorial orientation of the trifluoromethyl substituent, which are critical details for structure-activity relationship studies.

Theoretical and Computational Studies on 6 Trifluoromethyl Thiomorpholin 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a quantitative description of the electronic structure of molecules. These calculations are used to determine various molecular properties, including geometries, energies, and orbital distributions, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reaction mechanisms of organic molecules. duke.edunih.gov DFT methods are used to model chemical reactivity and site selectivity within a molecule. nih.gov This approach allows for the detailed study of reaction pathways, including the characterization of transition states and intermediates. whiterose.ac.ukmdpi.com For thiomorpholinone derivatives, DFT calculations, often using hybrid functionals like B3LYP, can elucidate the thermodynamics and kinetics of various reactions. nih.govmdpi.com By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given transformation, providing a theoretical basis for observed experimental outcomes. whiterose.ac.uk The accuracy of these predictions makes DFT an invaluable tool in reaction design and optimization. rsc.org

| Solvent Effect Modeling | Simulates how different solvents influence reaction energetics. | Provides insights into optimal reaction conditions for synthesis or modification. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trmdpi.comnih.gov

A smaller gap generally implies higher reactivity. mdpi.comnih.gov The introduction of a strongly electron-withdrawing trifluoromethyl group is expected to significantly lower the energy levels of both the HOMO and LUMO of the thiomorpholinone ring. researchgate.net This modification can tune the electronic properties and reactivity of the molecule. rsc.org FMO analysis helps predict how 6-(trifluoromethyl)thiomorpholin-3-one will interact with other reagents; for instance, a reaction with a nucleophile would involve the nucleophile's HOMO interacting with the LUMO of the thiomorpholinone derivative. wuxibiology.com

Table 2: Predicted Effects of the Trifluoromethyl Group on Frontier Orbitals

Molecular Orbital Predicted Energy Change Implication for Reactivity
HOMO Lowered Energy Decreased nucleophilicity (less likely to donate electrons).
LUMO Lowered Energy Increased electrophilicity (more susceptible to nucleophilic attack).

Conformational Analysis of the Thiomorpholinone Ring System

The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and biological activity. For cyclic systems like thiomorpholinone, conformational analysis seeks to identify the most stable spatial arrangements of the atoms.

Six-membered heterocyclic rings such as thiomorpholine (B91149) typically adopt a chair conformation as their lowest energy state to minimize angular and torsional strain. researchgate.netresearchgate.net Other higher-energy conformations include the boat and twist-boat forms. The thiomorpholinone ring is expected to exist predominantly in a chair conformation. Computational methods can be used to calculate the relative energies of these different conformers and the energy barriers for interconversion between them (ring inversion). memphis.edu This dynamic process is crucial for understanding how the molecule might interact with other species.

The presence of a substituent on the ring, such as the trifluoromethyl group at the 6-position, significantly influences its conformational preferences. Substituents on a chair conformation can occupy either an axial (perpendicular to the ring plane) or an equatorial (in the plane of the ring) position. Due to its significant steric bulk, the trifluoromethyl group is strongly expected to prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with other atoms on the ring. nih.gov This preference can be quantified by the conformational A-value, which represents the energy difference between the axial and equatorial conformers. The high electronegativity of the fluorine atoms also introduces electronic effects that can influence bond lengths and angles within the ring. nih.gov The trifluoromethyl group's presence can increase the molecule's lipophilicity, a property that affects solubility and transport characteristics. mdpi.comresearchgate.net

Table 3: Estimated Energetic Preferences for the C-6 Substituent

Conformer Position of CF₃ Group Relative Energy (Estimated) Stability
Chair 1 Equatorial 0.0 kcal/mol (Reference) Most Stable
Chair 2 Axial > 2.5 kcal/mol Unfavored

| Twist-Boat | - | Higher than Chair 1 | High Energy Intermediate |

Computational Simulation of Reaction Pathways

Beyond analyzing static structures and individual reaction steps, computational chemistry can simulate entire reaction pathways. nih.gov This involves mapping the multi-dimensional potential energy surface that connects reactants to products through various transition states and intermediates. Such simulations allow for the in silico prediction of the most probable outcomes of a reaction under different conditions. By comparing the activation energies of competing pathways, chemists can predict product distributions and identify potential side reactions. This predictive power is instrumental in designing efficient and selective synthetic routes, reducing the need for extensive trial-and-error experimentation in the laboratory. whiterose.ac.uk For a molecule like this compound, these simulations could be used to design novel synthetic strategies or predict its reactivity in complex chemical environments.

Transition State Localization and Energy Barrier Determination

No information is available in the searched literature regarding the localization of transition states or the determination of energy barriers for reactions involving this compound.

Solvation Effects in Reaction Environments

No studies detailing the influence of solvation effects on the reaction environments of this compound were identified.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no available molecular docking or dynamics simulation studies that investigate the ligand-target interactions of this compound.

Exploration of Derivatives and Analogues of 6 Trifluoromethyl Thiomorpholin 3 One

Synthesis and Characterization of Substituted Thiomorpholinone Derivatives

The synthesis of substituted thiomorpholin-3-one (B1266464) derivatives is a critical first step in the exploration of their chemical and biological potential. While specific synthetic routes for 6-(trifluoromethyl)thiomorpholin-3-one are not extensively detailed in publicly available literature, general methodologies for constructing the thiomorpholin-3-one scaffold can be adapted. One common approach involves the reaction of an α,β-unsaturated ester with an amino thiol. For the synthesis of the target compound, a plausible precursor would be an amino thiol bearing a trifluoromethyl group, which can then undergo cyclization.

Another established route to the core thiomorpholinone structure begins with ethyl mercaptoacetate (B1236969) and an aziridine (B145994), followed by a reduction step. nih.gov Modifications to this process, such as using a trifluoromethyl-substituted aziridine, could yield the desired 6-substituted product. Furthermore, N-substituted derivatives can be readily prepared through the alkylation or arylation of the nitrogen atom within the thiomorpholinone ring. nih.govmdpi.com For instance, coupling of the thiomorpholine (B91149) core with various bromides allows for the introduction of a wide range of substituents at the nitrogen position. nih.gov

Once synthesized, the structural confirmation of these new derivatives is paramount. A standard suite of analytical techniques is employed for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of substituents and the integrity of the heterocyclic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups present in the molecule, such as the carbonyl (C=O) of the lactam and the C-F bonds of the trifluoromethyl group.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction offers unambiguous proof of structure, providing precise information on bond lengths, angles, and the three-dimensional conformation of the molecule in the solid state. mdpi.com

Structure-Activity Relationship (SAR) Investigations in Related Heterocyclic Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound to enhance its biological activity and drug-like properties. rroij.comnih.gov This is an iterative process involving the synthesis and evaluation of diverse derivatives to identify key structural features responsible for their biological effects. rroij.com

Systematic Variation of Substituents at the Thiomorpholinone Ring

Systematic modification of the thiomorpholinone scaffold is a key strategy to probe the chemical space around the core structure. By introducing a variety of substituents at different positions, researchers can determine their effect on biological activity. For instance, in related heterocyclic systems, altering substituents on the ring has been shown to have a profound impact on potency and selectivity.

Key positions for substitution on the this compound ring include:

The Nitrogen Atom (N-4): This position is often targeted for modification to influence solubility, cell permeability, and interaction with biological targets. Introducing alkyl, aryl, or more complex heterocyclic moieties can significantly alter the molecule's pharmacological profile. nih.gov

The Carbonyl Carbon (C-3): While less common, modifications at or near the carbonyl group can be explored.

The Methylene (B1212753) Carbons (C-2 and C-5): Substitution at these positions can introduce new stereocenters and alter the conformation of the ring, which can be critical for precise interactions with a biological target.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Substituents on a Thiomorpholinone Core
Position of SubstitutionSubstituent TypeExample Substituent (R)Predicted Impact on LipophilicityPotential Effect on Biological Activity
N-4Small Alkyl-CH₃Slight IncreaseMay improve metabolic stability and membrane crossing.
Aromatic-PhenylSignificant IncreasePotential for π-π stacking interactions with target.
Polar Group-(CH₂)₂-OHDecreaseMay improve aqueous solubility but could hinder cell permeability.
C-2 / C-5Small Alkyl-CH₃Slight IncreaseCan create steric hindrance, potentially increasing selectivity.
Halogen-ClIncreaseMay introduce new halogen bonding interactions.

Modulation of the Trifluoromethyl Group's Position and Related Perfluoroalkyl Substituents

The trifluoromethyl (-CF₃) group itself is a powerful modulator of molecular properties. Its high electronegativity and lipophilicity make it a valuable substituent in drug design. mdpi.com The position of the -CF₃ group on the heterocyclic ring is critical and can dramatically influence the molecule's interaction with its biological target. Moving the group from the 6-position to other locations, such as the 5-position or onto an N-aryl substituent, would be a key aspect of an SAR study.

Furthermore, replacing the trifluoromethyl group with other perfluoroalkyl groups (e.g., -C₂F₅, pentafluoroethyl) or with bioisosteres that mimic its steric or electronic properties is a common strategy. Bioisosteres are functional groups that can be interchanged without drastically altering the biological activity of the molecule.

Table 2: Comparison of the Trifluoromethyl Group and Potential Bioisosteric Replacements
GroupApprox. van der Waals Volume (ų)Electronic EffectLipophilicity (Hansch π value)Potential as a Bioisostere
-CH₃ (Methyl)22.5Weakly Electron-Donating+0.56Often replaced by -CF₃ to block metabolic oxidation and increase potency. rsc.org
-CF₃ (Trifluoromethyl)42.6Strongly Electron-Withdrawing+0.88Baseline group for this series.
-Cl (Chloro)19.8Electron-Withdrawing, Halogen Bonding+0.71Similar size to methyl, can mimic some electronic properties.
-CH(CH₃)₂ (Isopropyl)56.3Electron-Donating+1.53Considered a classic bioisostere for -CF₃ due to similar steric bulk, though electronic properties differ.
-C₂F₅ (Pentafluoroethyl)65.2Strongly Electron-Withdrawing+1.44Increases lipophilicity and steric bulk compared to -CF₃.

Rational Design Principles for Modulating Molecular Properties

Rational drug design utilizes the understanding of a biological target and the principles of molecular interactions to create new, more effective compounds. drugdesign.orgbbau.ac.in This approach moves away from random screening towards a more targeted and efficient process of drug discovery. nih.gov

Strategic Introduction of Trifluoromethyl Groups to Enhance Lipophilicity and Membrane Permeability for Research Probes

One of the most well-documented strategies in medicinal chemistry is the introduction of fluorine or trifluoromethyl groups to modulate a molecule's properties. mdpi.comnih.govresearchgate.net The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a compound. mdpi.com This property is crucial for molecules intended to act within the body, as it can enhance their ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. mdpi.com

Design of Analogues for Targeted Interactions with Biological Macromolecules

The ultimate goal of designing analogues is often to achieve a highly specific and potent interaction with a biological macromolecule, such as an enzyme or a receptor. nih.gov This is achieved by tailoring the structure of the ligand (the analogue) to complement the three-dimensional shape and chemical environment of the target's binding site.

The process of designing these targeted analogues involves several key principles:

Pharmacophore Modeling: A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. By understanding the pharmacophore of the thiomorpholinone series, designers can create new analogues that retain these key features while modifying other parts of the molecule to improve properties like solubility or metabolic stability.

Structure-Based Design: When the 3D structure of the target protein is known (e.g., from X-ray crystallography), it can be used as a direct blueprint for designing complementary ligands. drugdesign.org The thiomorpholin-3-one scaffold can be computationally "docked" into the active site of the target. This allows researchers to visualize how the molecule fits and to predict which modifications would lead to stronger binding. For example, a hydrogen bond acceptor on the ligand can be positioned to interact with a hydrogen bond donor on the protein, or a hydrophobic part of the ligand, like an N-aryl group, can be directed into a greasy pocket in the target.

By applying these principles, analogues of this compound can be rationally designed to bind with high affinity and selectivity to their intended biological targets, forming the basis for new research tools or potential therapeutic candidates.

Advanced Research Applications and Chemical Biology Investigations

6-(Trifluoromethyl)thiomorpholin-3-one as a Chemical Probe in In Vitro Biological Systems

Investigation of Molecular Interactions with Enzymes, Receptors, and Nucleic Acids

The trifluoromethyl group, a key feature of this compound, significantly influences its molecular interactions. This group is known to increase lipophilicity and metabolic stability in compounds, potentially enhancing their permeability across biological membranes. researchgate.net The trifluoromethyl group's electron-withdrawing nature can also modulate the binding affinity of the molecule to biological targets. mdpi.com

While direct studies on the interaction of this compound with specific enzymes, receptors, and nucleic acids are not extensively detailed in the provided search results, the broader class of trifluoromethyl-containing compounds has been investigated for such interactions. For instance, trifluoromethylated compounds have been designed as inhibitors for enzymes like Vps34, a lipid kinase involved in cellular trafficking and autophagy. acs.orgnih.gov In these cases, the trifluoromethyl group can fit into specific hydrophobic pockets within the enzyme's active site, contributing to the inhibitor's potency and selectivity. acs.org

In the context of receptors, the trifluoromethyl group can act as a pharmacophore, influencing both binding and functional activity. For example, replacing a different functional group with a trifluoromethyl group in a glucocorticoid receptor ligand was shown to maintain binding potency while altering the ligand's functional behavior from an agonist to an antagonist. nih.gov This highlights the significant role the trifluoromethyl moiety can play in modulating receptor interactions. Similarly, trifluoromethyl-containing ligands have been developed for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various neurological disorders and cancer. nih.govnih.gov

Mechanistic Studies of Biological Activities (e.g., Enzyme Inhibition Pathways, Receptor Binding Mechanisms)

The biological activities of compounds containing the trifluoromethyl group are often rooted in specific mechanistic pathways. In enzyme inhibition, for example, a trifluoromethyl-containing inhibitor might act competitively, non-competitively, or uncompetitively, depending on how and where it binds to the enzyme. The kinetics of enzyme inhibition can be studied to elucidate these mechanisms. For instance, studies on the metabolism of a non-nucleoside reverse transcriptase inhibitor containing a trifluoromethyl group revealed that different cytochrome P450 enzymes were responsible for its metabolism, with CYP2B6 showing a higher affinity than CYP3A4. nih.gov This differential affinity has implications for the drug's efficacy and potential for drug-drug interactions.

Application as a Versatile Synthetic Building Block in Natural Product Synthesis or Medicinal Chemistry Tool Compound Development

Trifluoromethyl-containing morpholines and thiomorpholines are valuable building blocks in medicinal chemistry and drug discovery. enamine.netresearchgate.net The incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, which are desirable properties for drug candidates. mdpi.com this compound, with its reactive carbonyl and amine functionalities, can serve as a scaffold for the synthesis of more complex molecules.

The synthesis of various trifluoromethyl-substituted heterocycles has been a focus of research, highlighting their importance as intermediates. nih.gov These building blocks are used to create a diverse range of compounds for screening in various biological assays. For instance, trifluoromethylpyridines are key intermediates in the development of agrochemicals and pharmaceuticals. researchoutreach.org The development of practical, large-scale syntheses for such building blocks is crucial for their application in drug discovery programs. researchgate.net

In medicinal chemistry, these building blocks are used to develop "tool compounds," which are potent and selective molecules used to probe the function of biological targets. nih.gov For example, a series of tetrahydropyrimidopyrimidinone derivatives containing a trifluoromethyl group were developed as selective inhibitors of the Vps34 kinase. acs.orgnih.gov These tool compounds are essential for validating the role of specific proteins in disease processes.

Exploration in Materials Science Research (e.g., as components in novel polymers or functional materials)

The unique properties of the trifluoromethyl group also make it attractive for applications in materials science. Trifluoromethyl-containing compounds have been investigated for their use in the development of novel polymers and functional materials. For example, 3-(Trifluoromethyl)thiophenol can be used to form self-assembled monolayers (SAMs) on metal surfaces, which can alter the surface properties of materials. smolecule.com

In the field of polymer chemistry, monomers containing trifluoromethyl groups can be polymerized to create materials with specific properties. For instance, polymers derived from 3-(4-trifluoromethyl)-phenyl)-thiophene have been used to modify electrode surfaces for the detection of synthetic stimulants. mdpi.comresearchgate.net The presence of the trifluoromethyl group was found to be important for the recognition of the target analytes. mdpi.com Thiol-reactive functional poly(meth)acrylates containing fluoroaromatic groups have also been synthesized and used for post-polymerization modification, demonstrating the versatility of fluorine-containing polymers. researchgate.net

The incorporation of trifluoromethyl groups into materials can influence their electronic properties, making them suitable for applications in organic electronics. smolecule.com The electron-withdrawing nature of the trifluoromethyl group can affect the charge transport characteristics of organic semiconductors. smolecule.com

Future Research Directions and Challenges

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex heterocyclic structures often relies on multi-step sequences that may utilize hazardous reagents, stoichiometric activators, and environmentally persistent solvents. Future research must prioritize the development of sustainable and efficient synthetic routes to 6-(Trifluoromethyl)thiomorpholin-3-one.

Traditional synthetic approaches to the parent thiomorpholin-3-one (B1266464) scaffold can involve reactions like the cyclization of ethyl mercaptoacetate (B1236969) with aziridine (B145994) followed by reduction, a process that can be time-consuming and may involve hazardous intermediates. nih.govacs.orgchemrxiv.org Adapting such routes for the 6-trifluoromethyl analog presents further challenges. A key focus for future work will be the shift from these classical batch methods to more sustainable technologies.

Key areas for development include:

Continuous Flow Synthesis: Implementing photochemical thiol-ene reactions or other cyclization strategies in continuous flow reactors can offer significant advantages. nih.govacs.orgchemrxiv.org This technology allows for precise control over reaction parameters, enhances safety by minimizing the volume of reactive intermediates at any given time, and facilitates scalability.

Catalytic Methods: Replacing stoichiometric reagents with catalytic systems is a cornerstone of green chemistry. Research should explore organocatalytic or transition-metal-catalyzed approaches for the key ring-forming steps, which would improve atom economy and reduce waste.

Benign Solvent Systems: Efforts should be made to replace traditional chlorinated or polar aprotic solvents with greener alternatives such as water, ethanol, or bio-based solvents, minimizing the environmental impact of the synthesis.

MetricPotential Traditional ApproachProposed Green Chemistry Approach
Principle Multi-step batch synthesisTelescoped continuous flow synthesis
Reagents Stoichiometric bases and coupling agentsCatalytic (e.g., organocatalytic) cyclization
Solvents Dichloromethane, TetrahydrofuranEthanol, Water, or minimal solvent
Atom Economy Low to moderateHigh
Safety Handling of potentially unstable intermediates in bulkSmall reactor volumes, enhanced thermal control

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique electronic profile of this compound, imparted by the strongly electron-withdrawing trifluoromethyl group, suggests a rich and potentially underexplored reactive landscape. researchgate.net Future investigations should aim to systematically map the reactivity of this scaffold to unlock novel transformation pathways for creating diverse derivatives.

The molecule possesses several reactive sites: the thioether sulfur, the lactam carbonyl, the secondary amine, and the C-H bonds adjacent to the heteroatoms. The trifluoromethyl group is expected to lower the electron density throughout the ring, influencing the reactivity of each functional group. researchgate.net

Potential avenues for exploration include:

Oxidation of the Thioether: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it can modulate the molecule's polarity, solubility, and metabolic stability, which is a common strategy in drug development. mdpi.com

Lactam Functionalization: The N-H bond of the lactam can be alkylated, acylated, or arylated to introduce a variety of substituents. Furthermore, the carbonyl group itself could be a target for nucleophilic addition or reduction.

C-H Functionalization: Modern synthetic methods could enable the direct functionalization of the C-2 and C-5 methylene (B1212753) positions. pnas.org The electron-withdrawing CF3 group may activate the C-5 protons, making them susceptible to deprotonation and subsequent electrophilic trapping.

Reactive SitePotential TransformationInfluencing FactorPotential Outcome
Thioether (Sulfur)OxidationChoice of oxidant (e.g., m-CPBA, Oxone)Formation of sulfoxide or sulfone analogs
Lactam (Nitrogen)N-Alkylation / N-ArylationBase and electrophile selectionIntroduction of diversity at the N-4 position
Lactam (Carbonyl)Reduction / Grignard AdditionReducing agent or organometallic reagentRing opening or formation of hemiaminals/amino alcohols
Methylene C-5C-H Activation / FunctionalizationCF3 group enhances acidity of C-5 protonsIntroduction of substituents at the C-5 position

Integration of High-Throughput Screening and Computational Methods for Analog Discovery

To efficiently explore the chemical space around the this compound scaffold, a modern drug discovery approach integrating computational modeling and high-throughput screening (HTS) is essential. This dual strategy can accelerate the identification of analogs with optimized properties for specific biological targets.

The initial phase would involve computational methods to design a virtual library of analogs. Based on structural analyses of similar scaffolds, the positions amenable to substitution with minimal loss of core binding interactions, such as the N-4 and C-5 positions, would be prioritized. jchemrev.comresearchgate.net A virtual library could be generated by varying substituents at these positions to modulate properties like lipophilicity, hydrogen bonding capacity, and steric profile. These virtual compounds would then be subjected to in silico screening, including molecular docking against a target protein and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The most promising candidates identified computationally would then be synthesized and subjected to HTS assays for experimental validation of their biological activity. This iterative cycle of design, prediction, synthesis, and testing can dramatically reduce the time and resources required to identify lead compounds.

Hypothetical Analogs for Screening
Analog IDN-4 SubstituentC-5 SubstituentPredicted Binding Affinity (Log)Predicted cLogP
CF3T-001-H-H-5.21.1
CF3T-002-Methyl-H-5.51.5
CF3T-003-Phenyl-H-6.82.9
CF3T-004-H-Methyl-5.41.5
CF3T-005-Phenyl-Methyl-7.13.3

Targeted Synthesis of Stereoisomers for Stereochemical Specificity Studies

The presence of the trifluoromethyl group at the C-6 position renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. Therefore, a critical future challenge is the development of methods for the targeted synthesis of each stereoisomer in high enantiomeric purity.

Research in this area should focus on asymmetric synthesis strategies, including:

Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a key ring-forming reaction, followed by its removal.

Catalytic Asymmetric Synthesis: Utilizing chiral catalysts (metal-based or organocatalysts) to control the stereoselective formation of the C-6 center. An enantioselective thia-Michael addition could be a viable strategy for constructing the chiral ring system. acs.org

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the two.

Once the individual enantiomers are isolated, their distinct pharmacological and toxicological properties must be evaluated. These studies are crucial for identifying the eutomer (the more active enantiomer) and for developing a safer and more effective therapeutic agent by eliminating the potentially inactive or harmful distomer (the less active enantiomer).

PropertyRacemic Mixture(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)
Biological Activity BaselineHigh Potency (Eutomer)Low/No Potency (Distomer)
Metabolism Complex profile of both enantiomersSpecific metabolic pathwayDifferent metabolic pathway, potentially leading to toxic metabolites
Toxicity Combined toxicity of both enantiomersLow toxicityHigher toxicity or off-target effects
Regulatory Path May require justification for useSingle enantiomer is preferred for new drug development

Q & A

Q. Critical Parameters :

  • Temperature : Maintain 0–5°C during exothermic steps to avoid side reactions.
  • Solvent Selection : Dichloromethane or acetonitrile enhances reaction efficiency .
  • Purification : Use preparative HPLC with a C18 column (MeCN/water + 0.1% formic acid) to isolate the compound ≥95% purity .

Q. Table 1: Representative LCMS/HPLC Data

ParameterValueSource
LCMS (m/z [M+H]⁺)366, 727, 785
HPLC Retention Time1.25–1.38 min (SMD-TFA05)

Advanced: How can contradictory LCMS/HPLC data be resolved during synthesis optimization?

Answer:
Contradictions often arise from impurities or isomerization. Mitigation strategies include:

  • Co-Eluting Impurities : Use gradient elution (e.g., 5–95% MeCN over 10 minutes) to separate structurally similar byproducts .
  • Isomer Identification : Perform NMR (¹H/¹⁹F) to distinguish regioisomers, as trifluoromethyl groups cause distinct splitting patterns .
  • Stability Testing : Monitor degradation under acidic/thermal stress; stabilize with inert atmospheres (N₂) during storage .

Basic: What role does the trifluoromethyl group play in the compound’s bioactivity?

Answer:
The -CF₃ group enhances:

  • Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes .
  • Lipophilicity : Increases membrane permeability (logP improvement by ~0.5–1.0 units) .
  • Target Binding : Engages in hydrophobic interactions with enzyme pockets, as observed in kinase inhibitors .

Advanced: How does conformational rigidity induced by the thiomorpholinone ring affect target selectivity?

Answer:
The thiomorpholinone core restricts rotational freedom, enabling:

  • Preorganized Binding : Stabilizes interactions with chiral enzyme sites (e.g., proteases) via hydrogen bonding to the carbonyl group .
  • Stereoelectronic Effects : The sulfur atom modulates electron density, enhancing affinity for thiol-containing targets (e.g., cysteine proteases) .

Q. Methodological Insight :

  • Perform molecular docking (PDB-based) to map interactions.
  • Compare activity of sulfur vs. oxygen analogues (morpholinone) to isolate electronic contributions .

Basic: What are recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for biological assays .
  • Avoid Moisture : Use desiccants (silica gel) to prevent hydrolysis of the thiomorpholinone ring .

Advanced: How can degradation pathways be characterized under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS/MS.
  • Key Degradants :
    • Oxidation : Sulfur to sulfoxide/sulfone (monitor m/z +16/+32 shifts) .
    • Hydrolysis : Ring-opening to form thiol intermediates (quench with iodoacetamide) .
  • QSPR Modeling : Predict stability using Hammett constants for substituent effects .

Basic: What analytical techniques are critical for structural validation?

Answer:

  • LCMS-HRMS : Confirm molecular formula (e.g., m/z 366.0920 for C₉H₁₀F₃NO₂S) .
  • ¹⁹F NMR : Identify -CF₃ signals near –60 ppm (distinct from other fluorinated byproducts) .
  • X-ray Crystallography : Resolve ring conformation and substituent geometry .

Advanced: How can the compound’s pharmacokinetic profile be predicted computationally?

Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (%F >50% due to -CF₃) .
  • Metabolite ID : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop .
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) correlates with logD values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.